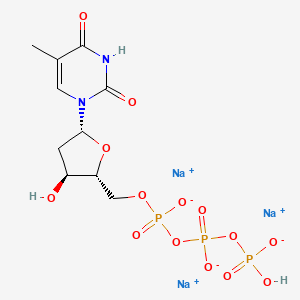

Thymidine 5'-triphosphate sodium salt

描述

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

18423-43-3 |

|---|---|

分子式 |

C10H17N2Na3O14P3 |

分子量 |

551.14 g/mol |

IUPAC 名称 |

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/t6-,7+,8+;;;/m0.../s1 |

InChI 键 |

KAGDVGHPCCXAPY-SPSULGLQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

物理描述 |

Odorless solid; [GE Healthcare MSDS] Solid |

相关CAS编号 |

27821-54-1 (tri-hydrochloride salt) |

同义词 |

Thymidine 5’-(Tetrahydrogen Triphosphate) Sodium Salt; |

产品来源 |

United States |

Biosynthesis and Metabolic Regulation of Dttp

Essential Role in DNA Replication

The most well-understood function of dTTP is its role as a precursor in DNA replication, the process by which a cell duplicates its genome before division. nih.gov

During DNA replication, DNA polymerases catalyze the formation of a new DNA strand using an existing strand as a template. nih.gov dTTP, along with the other three dNTPs (dATP, dGTP, and dCTP), binds to the active site of the DNA polymerase. nih.gov The polymerase facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of the incoming dTTP, releasing a pyrophosphate molecule. nih.gov This enzymatic reaction is driven by the energy released from the hydrolysis of the high-energy phosphate (B84403) bonds in the dTTP molecule.

The replisome is a complex molecular machine responsible for carrying out DNA replication. nih.gov The concentration and availability of dTTP and other dNTPs can significantly influence the replisome's efficiency and processivity. Studies in eukaryotic systems have shown that while the replisome can function at low dNTP concentrations, optimal rates of DNA synthesis are dependent on adequate dNTP pools. nih.gov For instance, in the absence of the processivity factor PCNA, eukaryotic DNA replication becomes highly sensitive to dNTP concentrations. nih.gov Furthermore, the T7 bacteriophage helicase, a component of its replisome, can utilize dTTP for its translocation activity on the lagging strand, highlighting a role for dTTP beyond that of a simple monomer unit. nih.gov The balance of the four dNTPs is critical, as imbalances can lead to replication stress and genomic instability. frontiersin.org

Involvement in DNA Repair Mechanisms

To maintain genomic integrity, cells have evolved sophisticated DNA repair mechanisms. dTTP is a key substrate in several of these pathways, which are essential for correcting DNA damage caused by endogenous and exogenous factors.

Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide variety of bulky, helix-distorting DNA lesions, such as those caused by ultraviolet (UV) light. tau.ac.il The NER process involves the recognition of the damage, excision of a short single-stranded DNA segment containing the lesion, and synthesis of a new DNA strand to fill the gap. tau.ac.il In the final synthesis step, DNA polymerase utilizes dNTPs, including dTTP, to fill the gap using the undamaged strand as a template. tau.ac.ilnih.gov The process is completed by DNA ligase, which seals the nick in the DNA backbone. tau.ac.il In eukaryotes, the repair synthesis can be carried out by DNA polymerase δ or ε, which require dNTPs to restore the original DNA sequence. youtube.com

Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions that result from processes like oxidation, deamination, and alkylation. chemicalbook.comresearchgate.net The pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. chemicalbook.com This site is then cleaved by an AP endonuclease. chemicalbook.com DNA polymerase β, a key enzyme in the short-patch BER pathway, then fills the single-nucleotide gap by incorporating the correct dNTP, such as dTTP, opposite the corresponding base on the template strand. nih.govacs.orgnih.gov Kinetic studies of DNA polymerase β have provided insights into the efficiency of nucleotide incorporation during BER. nih.govacs.org In the long-patch BER sub-pathway, which repairs more complex lesions, DNA polymerases δ and ε may be involved, also requiring a supply of dNTPs for repair synthesis. acs.org

Participation in Recombination Events

Homologous recombination (HR) is a major pathway for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.govnih.gov This process uses a homologous DNA sequence, typically the sister chromatid, as a template for accurate repair. nih.gov The core of HR involves the generation of 3' single-stranded DNA overhangs, which then invade the homologous duplex DNA to form a D-loop structure. nih.govyoutube.com This is followed by DNA synthesis, where DNA polymerases extend the invading strand using the homologous template. nih.gov This synthesis step requires all four dNTPs, including dTTP, to restore the genetic information lost at the break site. Studies have shown that conditions that lead to an imbalance in dNTP pools, such as thymidylate deprivation, can induce DNA damage and activate the HR pathway.

Fundamental Biological Roles of Dttp

Functional Significance in Cellular Metabolism and Signaling

The intracellular concentration of dTTP acts as a critical feedback signal, modulating the activity of several enzymes to maintain a homeostatic balance of dNTPs required for DNA synthesis and repair. nih.gov This regulation is primarily achieved through allosteric interactions, where dTTP binds to regulatory sites on enzymes, distinct from the active site, inducing conformational changes that either inhibit or, in some cases, activate the enzyme's function.

Ribonucleotide Reductase (RNR)

Ribonucleotide reductase (RNR) is a central enzyme in DNA synthesis, catalyzing the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors for all four dNTPs. nih.govpnas.org The activity of RNR is exquisitely controlled by the binding of nucleotide effectors to allosteric sites, ensuring a balanced supply of dNTPs. nih.govresearchgate.net

dTTP plays a dual regulatory role on RNR:

Specificity Regulation: dTTP binds to the specificity site (s-site) of RNR, which dictates the enzyme's preference for a particular substrate. researchgate.net When dTTP is bound to the s-site, it specifically stimulates the reduction of guanosine (B1672433) diphosphate (B83284) (GDP) to dGDP. pnas.orgresearchgate.net This ensures that when thymine (B56734) nucleotides are abundant, the synthesis of purine (B94841) deoxyribonucleotides is promoted to maintain the balance between pyrimidines and purines. In some RNR classes, dTTP can also stimulate the reduction of adenosine (B11128) diphosphate (ADP). researchgate.net

The binding of effector molecules like dTTP can induce changes in the oligomeric state of the RNR enzyme, which is linked to its activity. For instance, the binding of dATP (an inhibitor) can induce the formation of inactive enzyme complexes, while the activator ATP promotes the formation of active ones. nih.govnih.govacs.org The binding of dTTP to human RNR1 has been shown to influence its structure and interaction with other nucleotides. scispace.com

Thymidine (B127349) Kinase (TK)

Thymidine kinase is a key enzyme in the salvage pathway of dTTP synthesis, catalyzing the phosphorylation of thymidine to thymidine monophosphate (dTMP). nih.govwikipedia.org The activity of cytosolic thymidine kinase 1 (TK1) is subject to feedback inhibition by dTTP, the ultimate product of the pathway. wikipedia.orgnih.gov This is a classic example of end-product inhibition, a common regulatory mechanism in metabolic pathways. When dTTP levels are high, it binds to a regulatory site on TK1, inhibiting its activity and thus preventing the overproduction of dTMP and, consequently, dTTP. wikipedia.org This feedback loop helps maintain a balanced intracellular pool of dTTP. wikipedia.org

Research has shown that the sensitivity of thymidine kinase to dTTP feedback inhibition can vary between species. For example, thymidine kinase 1 from the tomato plant (toTK1) is significantly less sensitive to dTTP inhibition compared to human thymidine kinase 1 (huTK1). tandfonline.com The concentration of dTTP required to inhibit 50% of toTK1 activity (IC50) is about 13-fold higher than that for huTK1. tandfonline.com

Deoxycytidylate (dCMP) Deaminase and Deoxycytidine Triphosphate (dCTP) Deaminase

These enzymes are involved in the synthesis of dUMP, a direct precursor for dTMP and subsequently dTTP. nih.govebi.ac.uk

dCMP Deaminase: This enzyme converts dCMP to dUMP and is allosterically regulated. ebi.ac.uknih.gov It is activated by dCTP and potently inhibited by dTTP. nih.govresearchgate.net Structural studies have confirmed that the inhibitor dTTP binds to the very same allosteric site as the activator dCTP. nih.gov The higher affinity of dTTP for this site is thought to confer its inhibitory effect, providing a mechanism to control the pyrimidine (B1678525) nucleotide ratio by shutting down dUMP production when dTTP is plentiful. ebi.ac.uknih.gov

dCTP Deaminase: This enzyme, found in organisms like Escherichia coli, catalyzes the conversion of dCTP to dUTP, which is then hydrolyzed to dUMP. nih.gov The activity of dCTP deaminase is also inhibited by dTTP. nih.gov This inhibition increases the substrate concentration required for half-maximal activity. nih.gov Interestingly, the mechanism is described as nonallosteric, involving dTTP binding to an inactive conformation of the enzyme rather than a distinct allosteric site. nih.gov

The regulation of these deaminases by dTTP is crucial for controlling the ratio of dCTP to dTTP within the cell. researchgate.net

Data Tables

Table 1: Enzymes Regulated by Thymidine 5'-triphosphate (dTTP)

| Enzyme | Function in Metabolism | Regulatory Effect of dTTP | Type of Regulation |

| Ribonucleotide Reductase (RNR) | Converts ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). nih.gov | Stimulates GDP reduction; can contribute to overall activity inhibition. researchgate.netyoutube.com | Allosteric |

| Thymidine Kinase (TK1) | Phosphorylates thymidine to dTMP in the salvage pathway. nih.gov | Inhibits enzyme activity. wikipedia.org | Feedback Inhibition |

| dCMP Deaminase | Converts dCMP to dUMP. ebi.ac.uk | Inhibits enzyme activity. nih.gov | Allosteric Inhibition |

| dCTP Deaminase | Converts dCTP to dUTP. nih.gov | Inhibits enzyme activity. nih.gov | Nonallosteric Inhibition |

Enzymatic Interactions and Mechanisms Involving Dttp

Substrate Specificity and Kinetic Studies with DNA Polymerases

DNA polymerases catalyze the incorporation of deoxyribonucleoside triphosphates (dNTPs) into a growing DNA strand. The selection of the correct dNTP, including dTTP, is a high-fidelity process governed by the enzyme's active site geometry and the kinetics of nucleotide binding and incorporation.

For correct incorporation of dTTP, DNA polymerases exhibit a high binding affinity (low K d) and a rapid rate of polymerization (k pol). nih.gov The use of single-nucleotide gapped DNA substrates has been shown to significantly decrease the K d of dNTPs for DNA polymerase β, thereby increasing the catalytic efficiency of correct incorporation. nih.gov Even minor modifications to the dNTP structure can impact incorporation rates. For instance, α-thio-dNTPs are incorporated more slowly by DNA Polymerase I (Klenow Fragment) than their native counterparts. nih.govnih.gov

Table 1: Kinetic Parameters for dTTP Incorporation by HIV Reverse Transcriptase This table provides a summary of the kinetic parameters for the incorporation of dTTP and its analog d4TTP by HIV Reverse Transcriptase on an RNA template.

| Substrate | kpol (s-1) | Kd (μM) | Catalytic Efficiency (kpol/Kd) (μM-1s-1) |

|---|---|---|---|

| dTTP | 60 | 28 | 2.1 |

| d4TTP | 14 | 78 | 1.8 |

The fidelity of a DNA polymerase refers to its ability to discriminate between correct and incorrect nucleotides during DNA synthesis. acs.org This is a critical aspect of maintaining genome stability. oup.com The fidelity of DNA polymerases with respect to dTTP incorporation is exceptionally high, with misincorporation frequencies typically in the range of 10 -3 to 10 -5 in the absence of proofreading. acs.orgnih.gov

The fidelity is often measured by comparing the efficiency of incorporating the correct nucleotide (e.g., dTTP opposite dA) versus an incorrect nucleotide (e.g., dTTP opposite dG). nih.gov For example, pre-steady-state kinetic analysis of the proofreading-deficient Klenow fragment (KF -) of E. coli DNA polymerase I revealed a misincorporation efficiency of 4.0 ± 0.5 × 10 -5 for the incorporation of dTTP opposite a guanine template base. nih.gov This high degree of fidelity is achieved through a combination of initial nucleotide selection and, in many polymerases, a subsequent proofreading step. oup.com The geometry of the nascent base pair plays a predominant role in the fidelity of DNA polymerases. nih.gov

Processivity is defined as the number of nucleotides a polymerase incorporates in a single binding event to the template DNA. youtube.com High processivity is essential for efficient replication of long DNA templates. For replicative polymerases, processivity is often enhanced by accessory proteins, such as the sliding clamp (e.g., PCNA in eukaryotes and the beta clamp in E. coli), which tethers the polymerase to the DNA. frontiersin.org

Studies with the bacteriophage T4 DNA polymerase have shown that it possesses high processivity on both the leading and lagging strands during replication, with a dissociation half-life of approximately 9 minutes. pnas.org The intrinsic processivity of a polymerase, which is its processivity in the absence of accessory factors, can influence the stability of the replication complex, especially when dNTP pools are low or when encountering difficult DNA templates. frontiersin.org The processivity of DNA polymerase β has been shown to increase during gap-filling synthesis due to a decreased rate of DNA dissociation. nih.gov

Interactions with Reverse Transcriptases

Reverse transcriptases (RTs) are DNA polymerases that use an RNA template to synthesize DNA. They are essential for the life cycle of retroviruses, such as HIV. Like cellular DNA polymerases, RTs utilize dNTPs, including dTTP, as substrates for DNA synthesis.

Pre-steady-state kinetic analysis is a valuable tool for studying the interaction of dTTP and its analogs with reverse transcriptases. nih.gov These studies have revealed the importance of the 3'-hydroxyl group of the incoming nucleotide and its interaction with magnesium ions in the active site for efficient incorporation. nih.gov Analogs of dTTP with modifications at the 3' position often show diminished incorporation rates compared to the natural substrate. nih.govbiorxiv.org

The fidelity of reverse transcriptases is generally lower than that of high-fidelity cellular DNA polymerases, which contributes to the high mutation rate of retroviruses. youtube.com The interaction between the reverse transcriptase and the primer-template duplex, as well as the incoming dNTP, is crucial for catalysis. acs.org

Modulation of Thymidine-triphosphatase (dTTPase) Activity

Allosteric Regulation of Nucleotide-Modifying Enzymes by dTTP

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where the binding of a regulatory molecule to a site other than the active site influences the enzyme's catalytic function. biorxiv.org dTTP serves as an allosteric regulator for several enzymes involved in nucleotide metabolism, ensuring a balanced supply of dNTPs for DNA synthesis. researchgate.net

One of the key enzymes allosterically regulated by dTTP is deoxycytidylate deaminase (dCD), which catalyzes the conversion of dCMP to dUMP, a precursor for dTTP synthesis. nih.govbiorxiv.org In a classic example of feedback inhibition, dTTP acts as an allosteric inhibitor of dCD. researchgate.netnih.gov This inhibition prevents the overproduction of dTTP. Conversely, dCTP acts as an allosteric activator of dCD. nih.gov Crystal structures of dCD from bacteriophage S-TIM5 have confirmed that both the inhibitor (dTTP) and the activator (dCTP) bind to the same allosteric site. nih.gov

Another important enzyme regulated by dTTP is ribonucleotide reductase (RNR), which catalyzes the reduction of ribonucleotides to their corresponding deoxyribonucleotides, the rate-limiting step in dNTP synthesis. dTTP acts as an allosteric effector for RNR, influencing its substrate specificity. Specifically, dTTP can act as an allosteric activator for the reduction of rGDP and an allosteric inhibitor for the reduction of rCDP. nih.gov This complex regulation helps to maintain the appropriate balance of the different dNTPs required for DNA replication and repair.

Table 2: Allosteric Regulation by dTTP This table summarizes the allosteric effects of dTTP on key nucleotide-modifying enzymes.

| Enzyme | Effect of dTTP | Consequence |

|---|---|---|

| Deoxycytidylate deaminase (dCD) | Inhibition | Feedback inhibition to prevent overproduction of dTTP. |

| Ribonucleotide reductase (RNR) | Activation of rGDP reduction | Promotes dGTP synthesis. |

| Ribonucleotide reductase (RNR) | Inhibition of rCDP reduction | Reduces dCTP synthesis. |

Co-factor Requirements for dTTP-Dependent Enzyme Reactions

The catalytic activity of most enzymes that utilize dTTP is critically dependent on the presence of co-factors, most commonly divalent metal ions. These ions play essential roles in substrate binding, transition state stabilization, and catalysis.

DNA polymerases, which catalyze the incorporation of dTTP into a growing DNA strand, universally require divalent metal ions for their function. pnas.org A widely accepted "two-metal ion" mechanism proposes that two metal ions, typically magnesium (Mg²⁺), are present in the active site. pnas.org One metal ion, the "catalytic metal," is thought to lower the pKa of the 3'-hydroxyl group of the primer terminus, facilitating its nucleophilic attack on the α-phosphate of the incoming dTTP. The second ion, the "nucleotide metal," coordinates with the triphosphate tail of dTTP, helping to orient the substrate for reaction and stabilize the developing negative charge on the pyrophosphate leaving group. pnas.org The active sites of these polymerases contain conserved acidic residues, such as aspartates, which coordinate these metal ions. pnas.org

Terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase, also demonstrates a strict requirement for divalent metal ions. Its enzymatic activity is absent without a metal co-factor. mdpi.com The efficiency of nucleotide incorporation by TdT can be influenced by the specific metal ion present. While Mg²⁺ is a common co-factor, manganese (Mn²⁺) ions have been shown to increase the catalytic rate of nucleotide incorporation by TdT approximately 10-fold compared to Mg²⁺. nih.govresearchgate.net However, other metal ions like cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) can be inhibitory, possibly by binding to the nucleobases of the dNTP and disrupting its proper positioning within the active site. nih.gov The concentration of the metal ion is also a critical factor; for TdT, the most efficient elongation with dTTP occurs at a specific Mg²⁺ concentration, with higher or lower concentrations being less effective. mdpi.com

| Enzyme Class | Specific Enzyme Example | Primary Metal Co-factor(s) | Role of Co-factor | Effect of Alternative Metal Ions |

|---|---|---|---|---|

| DNA Polymerases | DNA Polymerase β | Mg²⁺ | Activate 3'-OH of primer; stabilize and orient dTTP's triphosphate group pnas.org | Activity can be supported by other ions, but efficiency varies. |

| Template-Independent Polymerases | Terminal deoxynucleotidyl transferase (TdT) | Mg²⁺, Mn²⁺ | Essential for catalytic activity; influences reaction rate and polymerization length mdpi.comnih.gov | Mn²⁺ increases catalytic rate ~10-fold over Mg²⁺; Co²⁺, Ni²⁺, Zn²⁺ can be inhibitory nih.govresearchgate.net |

| Nucleases | T5 Flap Endonuclease | Mg²⁺ | Requires at least three ions; two for catalysis, others for substrate binding/conformation nih.gov | Mn²⁺ is a viable co-factor; Ca²⁺ is inhibitory nih.gov |

| Deaminases | Deoxycytidylate Deaminase | Mg²⁺ | Coordinates dTTP in the allosteric site to induce conformational change nih.gov | Not extensively detailed for this specific interaction. |

Applications of Dttp in Molecular Biology and Biochemistry Research

Utilization in Nucleic Acid Amplification Technologies

Nucleic acid amplification technologies are pivotal for generating a large number of copies from a small amount of starting material. dTTP is an indispensable component in these reactions, providing the necessary thymine (B56734) base for the newly synthesized DNA.

The Polymerase Chain Reaction (PCR) is a revolutionary technique for amplifying specific DNA segments. geneticeducation.co.in The process involves a series of temperature cycles to denature the target DNA, anneal primers to the single strands, and extend these primers with a DNA polymerase. biochain.com Thymidine (B127349) 5'-triphosphate sodium salt is a critical substrate in the extension phase. biochain.comquora.com During this step, a thermostable DNA polymerase, such as Taq polymerase, incorporates dTTP and the other three dNTPs into the growing DNA strand, complementary to the adenine (B156593) bases on the template strand. geneticeducation.co.inquora.com The energy for the formation of the phosphodiester bond is derived from the cleavage of the triphosphate group. quora.com

The precise equimolar concentration of all four dNTPs, including dTTP, is crucial for the fidelity and efficiency of the amplification. quora.com High-purity dTTP is essential to avoid inhibition of the polymerase and ensure accurate replication. excedr.com This fundamental role extends to numerous variations of the PCR technique, including:

Real-Time PCR (qPCR): For quantitative analysis of DNA. excedr.com

High-Fidelity PCR: Utilizes polymerases with proofreading capabilities, demanding highly pure dNTPs for accuracy. excedr.com

Loop-mediated isothermal amplification (LAMP): A method for rapid DNA amplification at a constant temperature. excedr.com

Below is a table summarizing the core components of a standard PCR reaction.

Table 1: Key Components of a Standard Polymerase Chain Reaction (PCR)

| Component | Function |

|---|---|

| DNA Template | The DNA molecule containing the target sequence to be amplified. |

| Primers (Forward & Reverse) | Short, single-stranded DNA sequences that define the start and end points of the target region to be amplified. |

| DNA Polymerase | An enzyme (e.g., Taq polymerase) that synthesizes new DNA strands complementary to the template. geneticeducation.co.in |

| Deoxynucleoside Triphosphates (dNTPs) | A mixture containing dATP, dCTP, dGTP, and dTTP , which are the building blocks for the new DNA strands. biochain.comquora.com |

| PCR Buffer | Provides a stable chemical environment (optimal pH and salt concentration) for the DNA polymerase. |

| Magnesium Chloride (MgCl2) | A cofactor required for the optimal activity of the DNA polymerase. |

Reverse Transcription PCR (RT-PCR) is a variant of PCR used to detect and amplify RNA. The process begins with a reverse transcription step, where an enzyme called reverse transcriptase synthesizes a complementary DNA (cDNA) strand from an RNA template. biochain.comsbsgenetech.com dTTP, along with the other dNTPs, is essential for this initial step, serving as the building blocks for the newly generated cDNA strand. clinisciences.comsbsgenetech.com Following the synthesis of cDNA, the standard PCR procedure is employed to amplify the specific target sequence. excedr.com

Role in DNA Sequencing Methodologies

DNA sequencing, the process of determining the precise order of nucleotides within a DNA molecule, relies heavily on the chemistry of dNTPs. dTTP plays a central role in both classic and modern sequencing techniques. clinisciences.com

Sanger sequencing, also known as the chain-termination method, was a foundational technology in genomics and remains the "gold standard" for sequence validation. cd-genomics.com The method involves synthesizing DNA in vitro in the presence of both standard deoxynucleotide triphosphates (like dTTP) and modified dideoxynucleotide triphosphates (ddNTPs). cd-genomics.comasu.edu

The key principle is as follows:

Like in PCR, a DNA polymerase extends a primer annealed to the template DNA, incorporating dNTPs (dATP, dGTP, dCTP, and dTTP) to build the complementary strand. cd-genomics.com

The reaction mixture is divided into four separate reactions, each containing all four dNTPs but only one type of ddNTP (ddATP, ddGTP, ddCTP, or ddTTP). asu.edu In modern automated sequencing, fluorescently-tagged ddNTPs allow the reactions to occur in a single tube. asu.edubaseclick.eu

ddNTPs lack the 3'-hydroxyl (OH) group necessary for forming a phosphodiester bond with the next nucleotide. geneticeducation.co.insciencesnail.com

Whenever the polymerase incorporates a ddNTP instead of its corresponding dNTP (e.g., ddTTP instead of dTTP), the DNA synthesis is terminated. asu.edugeneticeducation.co.in

This process results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. baseclick.eu By separating these fragments by size using gel electrophoresis, the DNA sequence can be read. cd-genomics.comasu.edu

The ratio of dNTPs to ddNTPs is critical; a carefully controlled concentration ensures that fragments of all possible lengths are generated. sciencesnail.com Therefore, dTTP is essential for elongating the DNA chain, while its analog, ddTTP, is the specific terminator for thymine positions.

Table 2: Comparison of dNTP (e.g., dTTP) and ddNTP (e.g., ddTTP) in Sanger Sequencing

| Feature | Deoxynucleotide Triphosphate (dNTP) | Dideoxynucleotide Triphosphate (ddNTP) |

|---|---|---|

| Structure | Contains a 3'-hydroxyl (OH) group on the deoxyribose sugar. geneticeducation.co.in | Lacks the 3'-hydroxyl (OH) group; has a hydrogen atom instead. asu.edusciencesnail.com |

| Function | Allows for the extension of the DNA strand by forming a phosphodiester bond with the next nucleotide. geneticeducation.co.in | Terminates DNA synthesis because it cannot form a phosphodiester bond with the next nucleotide. geneticeducation.co.insciencesnail.com |

| Role in Sequencing | Serves as the standard building block for the growing DNA chain. cd-genomics.com | Acts as a chain-terminating inhibitor, marking the position of a specific base. cd-genomics.comgenaxxon.com |

| Concentration | Used in higher concentration to allow for the synthesis of various fragment lengths. sciencesnail.com | Used in lower concentration to ensure random incorporation and termination. geneticeducation.co.in |

Next-Generation Sequencing (NGS) technologies perform massively parallel sequencing, generating vast amounts of data at high speed. cd-genomics.com While the specific chemistry varies between platforms (e.g., Illumina's sequencing-by-synthesis), the underlying principles often involve DNA amplification and polymerase-mediated synthesis.

The role of dTTP in NGS is primarily indirect but still fundamental:

Library Preparation: Before sequencing, the target DNA is fragmented and ligated with adapters. These fragments are then amplified via PCR to create a sequencing library. This crucial amplification step requires dTTP as a necessary building block. nih.gov

Sequencing by Synthesis (SBS): In the most common NGS technology, fluorescently labeled nucleotides are added to a growing DNA strand one base at a time. While these are often reversible terminators, the process is conceptually similar to Sanger sequencing, relying on polymerases and nucleotide incorporation. dTTP, as part of the dNTP mix, is essential for the synthesis reactions that are imaged to determine the sequence. baseclick.eu

Validation Standard: Sanger sequencing, which requires dTTP, is still widely used to validate the results obtained from NGS, particularly for confirming specific mutations or for sequencing single genes, due to its high accuracy of 99.99%. cd-genomics.com

Table 3: High-Level Comparison of Sanger Sequencing and Next-Generation Sequencing (NGS)

| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |

|---|---|---|

| Principle | Chain termination method using dNTPs and fluorescently labeled ddNTPs. cd-genomics.com | Massively parallel sequencing, often using sequencing-by-synthesis with reversible terminators. cd-genomics.combaseclick.eu |

| Throughput | Low; sequences one DNA fragment at a time. cd-genomics.com | High; sequences millions of fragments simultaneously. cd-genomics.com |

| Read Length | Relatively long (typically 800-1000 base pairs). cd-genomics.com | Shorter, but varies by platform. cd-genomics.com |

| Primary Use | Sequencing single genes, validating NGS findings, and analyzing smaller DNA fragments. cd-genomics.com | Whole-genome sequencing, transcriptome analysis, and sequencing over 100 genes at once. cd-genomics.com |

| Role of dTTP | Direct role as a chain-extending nucleotide, contrasting with the chain-terminating ddTTP. cd-genomics.com | Essential substrate for library amplification (PCR) and in the synthesis reactions of many platforms. nih.gov |

Applications in cDNA Synthesis

Complementary DNA (cDNA) synthesis is a fundamental technique in molecular biology for converting RNA molecules into DNA. sbsgenetech.com This is essential for studying gene expression, as it creates a more stable DNA copy of the typically less stable RNA transcripts. The process is catalyzed by a reverse transcriptase enzyme. sigmaaldrich.comsbsgenetech.com

Thymidine 5'-triphosphate sodium salt is an indispensable component of the cDNA synthesis reaction mix. clinisciences.com The reverse transcriptase enzyme uses the RNA molecule as a template and synthesizes a new, complementary strand of DNA by incorporating dNTPs. sbsgenetech.com For every adenine (A) in the RNA template, the enzyme adds a thymine-containing dNTP (dTTP) to the growing DNA strand, forming a phosphodiester bond. sbsgenetech.com The presence of an adequate supply of high-purity dTTP and the other three dNTPs is critical for the efficiency and accuracy of the entire transcription process, ensuring a faithful DNA representation of the original RNA population. sbsgenetech.comnih.gov In some specialized protocols, dTTP may be substituted with deoxyuridine triphosphate (dUTP) to enforce strand specificity during subsequent steps. researchgate.net

Table 4: Core Reagents for cDNA Synthesis

| Component | Function |

|---|---|

| RNA Template | The RNA molecules (e.g., mRNA) to be reverse transcribed into cDNA. |

| Reverse Transcriptase | An enzyme that synthesizes a DNA strand from an RNA template. sigmaaldrich.comsbsgenetech.com |

| Primers | Short nucleic acid sequences (e.g., oligo(dT), random hexamers, or gene-specific primers) that provide a starting point for the enzyme. |

| Deoxynucleoside Triphosphates (dNTPs) | A mixture of dATP, dCTP, dGTP, and dTTP that serve as the building blocks for the new cDNA strand. sbsgenetech.com |

| Reaction Buffer | Maintains the optimal pH and salt conditions for the reverse transcriptase. |

| RNase Inhibitor | An enzyme added to protect the RNA template from degradation by ribonucleases. |

Use in Molecular Cloning Techniques

Molecular cloning involves the creation of recombinant DNA molecules, a process heavily reliant on in vitro DNA synthesis where dTTP is indispensable. umich.edu The most ubiquitous application is the Polymerase Chain Reaction (PCR), a technique used to amplify specific DNA segments. In a PCR reaction, dTTP, along with dATP, dCTP, and dGTP, is a required component of the reaction mixture, enabling the thermostable DNA polymerase to synthesize new DNA strands complementary to the template. creative-biogene.com This amplification is essential for generating sufficient quantities of a gene of interest for subsequent cloning into a plasmid vector.

Site-directed mutagenesis, a PCR-based method to introduce specific nucleotide changes into a DNA sequence, also fundamentally requires dTTP as a substrate for the high-fidelity DNA polymerase used to replicate the plasmid containing the desired mutation. nih.govaddgene.orgnih.gov

A more specialized application of dTTP is in TA cloning. This technique simplifies the ligation of PCR products into plasmid vectors. Certain DNA polymerases, like Taq polymerase, exhibit a terminal transferase activity that preferentially adds a single deoxyadenosine (B7792050) (A) to the 3' ends of the PCR product. To create a compatible vector, a blunt-ended plasmid can be incubated with Taq polymerase and only dTTP, which results in the addition of a single 3'-thymidine (T) overhang. sharebiology.com This "T-tailed" vector can then be efficiently ligated with the "A-tailed" PCR product. sharebiology.com

DNA Labeling and Probe Synthesis

DNA probes are specific DNA fragments used to detect the presence of complementary sequences in a sample through hybridization. These probes must be labeled for detection. dTTP and its analogs are central to many enzymatic labeling methods.

Historically, radiometric labeling was the gold standard for probe synthesis, offering high sensitivity. Tritiated thymidine ([³H]-thymidine), and by extension its triphosphate form [Methyl-³H]-dTTP, is a key compound for this purpose. excedr.com The tritium (B154650) atom (³H), a beta-emitting isotope of hydrogen, is incorporated into the thymine base. DNA polymerases cannot distinguish [³H]-dTTP from unlabeled dTTP, readily incorporating it into a newly synthesized DNA strand during processes like nick translation or random priming.

The resulting radiolabeled probe can be detected through autoradiography, where the beta particles emitted by the tritium expose a photographic film, or by liquid scintillation counting, which quantifies the radioactive decay. nih.govtransat-h2020.eu This method has been used to study DNA replication, cell proliferation, and to visualize the distribution of specific DNA sequences in tissues. nih.govdtic.milnih.gov For instance, high-speed scintillation autoradiography using tritiated thymidine with high specific activity can shorten experimental exposure times from months to days, or even hours. nih.govosti.gov

Due to safety concerns and the drawbacks of handling radioactive materials, non-radioactive labeling methods have become increasingly prevalent. These approaches typically involve modifying dTTP with a molecule (hapten or fluorophore) that can be easily detected. Since the modification is often attached to the base, dUTP analogs are frequently used as substitutes for dTTP. These are readily incorporated by many DNA polymerases. jenabioscience.comthermofisher.com

Biotin-dTTP: In this method, a biotin (B1667282) molecule is attached to the thymine base, often via a linker arm to reduce steric hindrance for the polymerase. seracare.com DNA polymerases incorporate biotin-labeled dUTP (in place of dTTP) into a DNA probe. jenabioscience.com After hybridization to the target sequence, the probe is detected using streptavidin (a protein with an extremely high affinity for biotin) conjugated to a reporter enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP). seracare.comnih.gov The enzyme then acts on a substrate to produce a colored precipitate or a chemiluminescent signal, revealing the location of the target DNA. This method can detect attogram (10⁻¹⁸ g) to femtogram (10⁻¹⁵ g) quantities of DNA. nih.gov

Fluorescent-dTTP: This direct labeling method involves conjugating a fluorescent dye (a fluorophore) to dTTP. A wide variety of fluorophores are available, such as fluorescein, Cy3, and Cy5, each with distinct excitation and emission spectra. biotium.comrevvity.com When a DNA polymerase incorporates a fluorescently-labeled dTTP analog (e.g., Cy3-dUTP) into a probe, the probe itself becomes fluorescent. researchgate.net This allows for direct visualization of the hybridized probe using fluorescence microscopy, as in fluorescence in situ hybridization (FISH), or detection on microarrays. The length of the linker arm between the nucleotide and the fluorophore can affect the efficiency of incorporation and the resulting signal intensity. researchgate.net

Table 1: Comparison of DNA Labeling Methods Involving dTTP Analogs

| Feature | Radiometric Labeling ([³H]-dTTP) | Biotin-based Labeling (Biotin-dUTP) | Fluorescent Labeling (Fluorescent-dUTP) |

|---|---|---|---|

| Detection Principle | Autoradiography or Scintillation Counting | Enzyme-conjugated streptavidin binding | Direct fluorescence detection |

| Detection Method | Indirect (signal generation via decay) | Indirect (enzymatic signal amplification) | Direct (probe is inherently fluorescent) |

| Sensitivity | Very High | High | High |

| Key Reagents | [Methyl-³H]-dTTP, photographic emulsion | Biotin-11-dUTP, Streptavidin-AP/HRP | Fluorescein-12-dUTP, Cy3-dUTP |

| Primary Applications | Cell proliferation assays, historical blotting | Southern/Northern blotting, in situ hybridization | FISH, microarrays, real-time PCR |

Cell-Free Protein Synthesis Systems (Relevance of dNTPs)

Cell-free protein synthesis (CFPS), also known as in vitro transcription-translation, is a powerful platform for producing proteins without using living cells. nih.govyoutube.com These systems contain the essential cellular machinery for transcription and translation, including ribosomes, amino acids, and energy sources, typically supplied as a crude cell lysate. nih.govnih.gov While the primary focus is on producing protein from a DNA template, the stability and replication of that template can be a limiting factor.

The addition of all four dNTPs, including dTTP, to a CFPS reaction can be crucial, particularly in systems designed for prolonged synthesis or when the process involves DNA synthesis. nih.govnih.gov For example, in cell-free systems used to produce bacteriophages, the addition of dNTPs was found to increase phage production by up to 200-fold. nih.gov This is because the system must support the replication of the phage's genomic DNA, a process that requires dNTPs as substrates. nih.gov The availability of dNTPs is essential for maintaining the integrity and quantity of the DNA template, thereby sustaining protein expression over time. creative-proteomics.comnih.gov

In vitro Studies of DNA Replication and Repair

In vitro assays are fundamental to dissecting the complex molecular mechanisms of DNA replication and repair. These cell-free systems reconstitute the processes in a controlled environment, allowing researchers to study the function of individual enzymes and pathways. dTTP is an essential substrate in these assays, serving as the building block for the DNA polymerases being studied. creative-proteomics.comresearchgate.net

Researchers use these systems to measure the efficiency and fidelity of various DNA polymerases. By providing a template-primer and a mixture of dNTPs including dTTP, they can analyze the speed and accuracy of DNA synthesis. nih.gov Furthermore, by using modified templates that contain specific types of DNA damage (lesions), scientists can study how replicative or specialized translesion synthesis (TLS) polymerases bypass this damage. nih.govresearchgate.netfrontiersin.org For example, studies on how human DNA polymerase η bypasses an O⁶-methylguanine lesion—a common type of DNA damage—involve analyzing the incorporation of dCTP versus dTTP opposite the lesion. nih.govresearchgate.net Such experiments have revealed that polymerase η incorporates both C and T with similar efficiency, providing insight into the mutagenic potential of certain DNA lesions. nih.gov

Analogs of dTTP, such as 2',3'-dideoxythymidine 5'-triphosphate (ddTTP), are also powerful tools in these studies. ddTTP lacks the 3'-hydroxyl group necessary for chain elongation, and its incorporation by a DNA polymerase causes termination of synthesis. Comparing the inhibitory effects of ddTTP on different polymerases helps to distinguish their roles in replication and repair. For instance, the differential sensitivity of DNA polymerases α, δ, and β to ddTTP provided evidence that DNA polymerase delta is involved in both DNA replication and ultraviolet-induced DNA repair in human cells. nih.gov

Synthetic Strategies and Analogue Development for Dttp

Chemical Synthesis of Thymidine (B127349) 5'-triphosphate

The chemical synthesis of dTTP, a fundamental building block for DNA, requires precise chemical strategies to correctly phosphorylate the 5'-hydroxyl group of thymidine and construct the triphosphate chain.

A predominant and historically significant method for synthesizing nucleoside triphosphates is the Yoshikawa method. nih.gov This one-pot procedure begins with the selective 5'-monophosphorylation of an unprotected nucleoside, such as thymidine, using an electrophilic phosphorylating agent like phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent. This reaction forms a highly reactive phosphorodichloridate intermediate. nih.gov This intermediate is then treated in situ with an inorganic pyrophosphate salt. The pyrophosphate attacks the activated monophosphate, leading to the formation of a cyclic triphosphate intermediate, which is subsequently hydrolyzed to yield the final product, thymidine 5'-triphosphate. nih.gov

Table 1: Key Chemical Synthesis Strategies for dTTP

| Method | Key Reagents | Description |

|---|---|---|

| Yoshikawa Method | Phosphorus oxychloride (POCl₃), Pyrophosphate | A one-pot reaction where unprotected thymidine is first monophosphorylated, then coupled with pyrophosphate to form a cyclic intermediate, which is hydrolyzed. nih.gov |

| Activated Monophosphate Coupling | Activated thymidine-5'-monophosphate, Pyrophosphate reagent, ZnCl₂ | A protected and activated monophosphate is coupled with a pyrophosphate reagent, followed by deprotection steps to yield the final dTTP. researchgate.net |

| One-Pot Phosphitylation | In situ generated phosphitylating reagent, Pyrophosphate | Unprotected nucleosides are directly converted to their 5'-triphosphates, simplifying the process by avoiding protection/deprotection steps. rsc.orgresearchgate.net |

The purification of synthetically produced dTTP is critical to remove unreacted starting materials, byproducts, and partially phosphorylated species. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose. researchgate.netidtdna.com

Two primary modes of HPLC are used:

Anion-Exchange HPLC: This method separates molecules based on their net negative charge. Since dTTP has a greater negative charge than the monophosphate (dTMP) and diphosphate (B83284) (dTDP) forms, it elutes later from the positively charged column, allowing for effective separation. nih.gov

Reversed-Phase (RP) HPLC: This technique separates molecules based on hydrophobicity. Ion-pairing agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), are often added to the mobile phase to neutralize the negative charges on the phosphate groups, allowing the oligonucleotides and nucleotides to be separated based on the properties of the nucleobase and any modifications. idtdna.comwaters.com

Following HPLC purification, a salt exchange step, typically a sodium acetate precipitation, is often performed to remove the ion-pairing reagent (e.g., TEAA), which can be toxic to cells in biological applications. idtdna.com Precipitation with ethanol (B145695) is also used to isolate the final product as a salt. researchgate.net The purity of the final product is typically verified by analytical HPLC and mass spectrometry. idtdna.comyoutube.com

Design and Synthesis of Thymidine Triphosphate Analogues

The development of dTTP analogues with modified base, sugar, or phosphate components has been instrumental in creating therapeutic agents and research tools. nih.govwikipedia.org These modifications can alter substrate specificity for enzymes like DNA polymerases or introduce new functionalities into nucleic acids. nih.gov

Modifications to the thymine (B56734) base can introduce significant changes in biological activity.

5-Fluorouracil (B62378) and its derivatives: The anticancer drug 5-fluorouracil (5-FU) is metabolically converted in cells to several active metabolites, including fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). kinxcdn.comacs.org The synthesis pathway involves the conversion of 5-FU to fluorouridine monophosphate (FUMP), which is then phosphorylated twice to yield FUTP. kinxcdn.com FdUMP, another key metabolite, is a potent inhibitor of thymidylate synthase, the enzyme responsible for the natural synthesis of dTMP, thereby blocking DNA synthesis. acs.orgwikipedia.org

Boronic acid-labeled analogues: Functional groups can be attached to the 5-position of the uracil (B121893) base (structurally analogous to thymine's 5-methyl group). For example, a boronic acid-labeled thymidine triphosphate has been synthesized. nih.gov This was achieved by creating a deoxyuridine analogue with an alkyne linker at the 5-position, which was then coupled to an azido-functionalized boronic acid moiety using a copper(I)-catalyzed Huisgen cycloaddition reaction. This "click chemistry" approach allows for the efficient and specific labeling of nucleotides. nih.gov

Altering the deoxyribose sugar ring is a common strategy, particularly in the development of antiviral drugs.

Dideoxythymidine triphosphate (ddTTP): This analogue lacks the 3'-hydroxyl group found in natural dTTP. Its synthesis is foundational to antiviral nucleoside reverse transcriptase inhibitors (NRTIs). Azidothymidine (AZT), a well-known anti-HIV drug, is phosphorylated in the cell to its active triphosphate form, azidothymidine triphosphate. wikipedia.orgtandfonline.com The absence of the 3'-hydroxyl group means that once incorporated into a growing DNA chain by a reverse transcriptase, no further nucleotides can be added, causing chain termination. wikipedia.org

Methylene (B1212753) analogues: The oxygen atom in the sugar ring can be replaced with a methylene (CH₂) group. These carbocyclic nucleoside analogues often exhibit increased metabolic stability.

Modifications to the triphosphate chain can enhance stability or alter interactions with enzymes.

Phosphorothioate (B77711) analogues: In these analogues, one of the non-bridging oxygen atoms on a phosphate group is replaced with a sulfur atom. For example, thymidine 5′-(α-P-thio)triphosphate contains a sulfur atom on the α-phosphate (the phosphate closest to the sugar). nih.gov These compounds can be synthesized through various methods, including the reaction of an activated nucleoside 5'-phosphorothioate with pyrophosphate or through one-pot strategies that use a phosphitylating reagent followed by sulfurization. researchgate.netnih.gov The resulting phosphorothioate linkage is resistant to nuclease degradation, making these analogues useful in antisense therapeutics.

Methylene and Imido Analogues: The bridging oxygen atoms between the phosphate groups can be replaced to create non-hydrolyzable analogues. nih.gov For instance, β,γ-methylene or β,γ-imido (NH) groups can be introduced. The synthesis of these mimics often involves condensing the nucleoside monophosphate with pyrophosphate mimics, such as methylene- or imido-bisphosphonates. tandfonline.com These stable analogues are valuable tools for studying the kinetics and mechanisms of polymerases and other ATP/GTP-dependent enzymes. nih.govnih.gov

Table 2: Examples of Thymidine Triphosphate (dTTP) Analogues

| Analogue Type | Example | Key Feature | Application/Significance |

|---|---|---|---|

| Modified Base | 5-Fluorouridine triphosphate (FUTP) | Fluorine at the 5-position of the uracil base. kinxcdn.com | Anticancer metabolite that can be incorporated into RNA, disrupting its function. kinxcdn.com |

| Modified Sugar | 3'-Azidothymidine triphosphate (AZT-TP) | An azido (B1232118) (-N₃) group at the 3'-position of the sugar, replacing the hydroxyl group. wikipedia.orgtandfonline.com | Anti-HIV drug; acts as a DNA chain terminator when incorporated by reverse transcriptase. wikipedia.org |

| Phosphate Backbone | Thymidine 5'-(α-P-thio)triphosphate | Sulfur atom replaces a non-bridging oxygen on the α-phosphate. nih.gov | Increased resistance to nucleases; used in antisense oligonucleotides and to study enzyme mechanisms. researchgate.netnih.gov |

| Phosphate Backbone | β,γ-Methylene-dTTP | A CH₂ group replaces the oxygen atom between the β and γ phosphates. tandfonline.comnih.gov | Non-hydrolyzable analogue used to study enzyme kinetics and binding. nih.gov |

Research Applications of dTTP Analogues

Studying DNA Structure and Dynamics

The static image of the DNA double helix belies its dynamic nature. DNA undergoes constant conformational changes, which are essential for its biological functions. dTTP analogues modified with reporter groups, such as fluorophores, are powerful tools for studying these dynamics in real time. uochb.cznih.gov

Fluorescent nucleobase analogues (FBAs) can be incorporated into DNA during synthesis by polymerases. nih.govchemrxiv.org These synthetic bases retain the ability to form base pairs but possess fluorescent properties that are sensitive to their local environment. nih.gov Changes in fluorescence intensity, emission wavelength, or fluorescence lifetime can signal alterations in DNA structure, such as the transition between B-DNA and non-B DNA conformations (e.g., hairpins or Z-DNA), or report on interactions with DNA-binding proteins. nih.govnih.gov

For example, researchers have designed dNTPs with attached fluorophores that exhibit changes in their fluorescent properties upon incorporation into a DNA strand. uochb.cz A notable example is a 2'-deoxycytidine (B1670253) triphosphate (dCTP) analogue modified with a thiazole (B1198619) orange fluorophore. The fluorescence lifetime of this probe is significantly different when it is incorporated into the DNA backbone compared to when it is free or merely intercalated, allowing for the real-time imaging of nascent DNA synthesis in living cells. uochb.cz Similar principles are applied using dTTP analogues to visualize DNA replication and repair processes.

Single-molecule Förster resonance energy transfer (smFRET) studies often employ DNA labeled with fluorescent analogues. nih.gov By placing a donor and an acceptor fluorophore at specific locations within a DNA molecule—often by incorporating modified dNTPs—researchers can measure the distance between the two points. This technique has provided profound insights into the conformational flexibility of DNA and the dynamic movements of DNA polymerases as they traverse the template. nih.gov

Table 2: Fluorescent dTTP Analogues and Their Applications in Studying DNA Structure

| Analogue Type | Reporter Group | Application | Information Gained | Reference |

|---|---|---|---|---|

| Base-modified dTTP | Thiazole orange, Cy5, ROX, etc. | Real-time imaging of DNA synthesis | Monitors the location and timing of DNA replication and repair in live cells. | uochb.cz |

| Environment-sensitive FBAs | e.g., thieno[3,4-d]pyrimidin-4(3H)-one | Probing local DNA environment | Reports on changes in DNA conformation, hydration, and binding events through fluorescence quenching or enhancement. | chemrxiv.org |

| FRET-paired analogues | Donor-acceptor pairs (e.g., FAM/TAMRA) | smFRET studies of DNA-protein interactions | Measures intramolecular distances to reveal the dynamic conformational changes of DNA and associated enzymes during replication. | nih.gov |

Elucidating Mechanisms of DNA Synthesis Fidelity

The accuracy of DNA replication, or fidelity, is paramount for maintaining genomic integrity. DNA polymerases achieve remarkable accuracy through a multi-step process that includes correct nucleotide selection, conformational changes (an "induced fit" mechanism), and proofreading. escholarship.orgplos.orgnih.gov dTTP analogues are crucial for dissecting these fidelity checkpoints. nih.gov

By designing analogues that challenge the polymerase's discrimination abilities, scientists can uncover the chemical and physical principles underlying fidelity. For instance, non-polar nucleobase analogues, such as 2,4-difluorotoluene, which is a shape mimic of thymine but cannot form Watson-Crick hydrogen bonds, have been used to test the importance of hydrogen bonding versus steric complementarity (i.e., shape) in polymerase active sites. nih.gov Studies with these analogues have shown that for some polymerases, a snug fit in the active site is a more critical determinant of incorporation efficiency than the formation of specific hydrogen bonds. nih.govnih.gov

Analogues can also be used to study the proofreading process. Some dTTP analogues, once incorporated, are less efficiently extended or are more readily excised by the polymerase's 3'→5' exonuclease activity. The use of phosphorothioate-modified dNTPs (dNTPαS), where a non-bridging oxygen on the α-phosphate is replaced by sulfur, can influence fidelity. trilinkbiotech.com In some systems, the incorporation of dNTPαS has been shown to slow down the rate of polymerization, potentially allowing more time for proofreading and leading to a decrease in misincorporation events. trilinkbiotech.com

Furthermore, chain-terminating analogues like AZTTP can be used to study mutagenic processes. The stalling of replication caused by the incorporation of a chain terminator can lead to DNA strand misalignments and template-switching events, providing insight into specific mutational mechanisms. nih.govnih.gov

Table 3: dTTP Analogues Used in DNA Fidelity Studies

| Analogue Type | Key Feature | Mechanism Studied | Key Finding | Reference |

|---|---|---|---|---|

| 2,4-difluorotoluene triphosphate | Non-polar, non-hydrogen bonding thymine isostere | Role of shape vs. H-bonds in fidelity | Demonstrates that shape complementarity is a key factor for nucleotide selection by some polymerases. | nih.gov |

| dNTPαS (alpha-thio-dNTPs) | Sulfur substitution on the α-phosphate | Polymerase kinetics and proofreading | Can slow polymerization and, in some contexts, increase fidelity by reducing mispair extension. | trilinkbiotech.com |

| O6-Methyl-dGTP | Analogue of a DNA lesion | Translesion synthesis fidelity | Used to study how polymerases (like Pol η) incorporate dTTP opposite a damaged template base, revealing mechanisms of mutagenic bypass. | nih.gov |

| Azidothymidine triphosphate (AZTTP) | Chain terminator | Replication stalling and mutagenesis | Induces template-switching mutations by stalling DNA replication, defining a specific class of mutagen. | nih.govnih.gov |

Development of Novel Genetic Polymers (Xenonucleic Acids)

Xenonucleic acids (XNAs) are synthetic genetic polymers that are structurally distinct from DNA and RNA. nih.gov They possess modified backbones, sugars, or even entirely novel base pairs. nih.gov The development of XNAs represents a major step in synthetic biology, with potential applications in therapeutics, diagnostics, and data storage. The enzymatic synthesis of these polymers is a key challenge, requiring both modified nucleotide triphosphates and engineered DNA polymerases capable of accepting them as substrates. nih.gov

dTTP analogues are central to the creation of many types of XNAs. For example, in 2'-fluoroarabinonucleic acid (FANA), the deoxyribose sugar of DNA is replaced with a 2'-fluoroarabinose sugar. nih.gov To synthesize FANA enzymatically, researchers use the corresponding 2'-fluoroarabino nucleoside triphosphates (faNTPs) and an evolved polymerase that can efficiently incorporate these modified substrates. nih.gov Similarly, threose nucleic acid (TNA), which has a four-carbon threose sugar backbone, can be synthesized using threofuranosyl nucleoside triphosphates and a compatible polymerase. nih.gov

The ability to create XNAs opens up the possibility of evolving new functional molecules, such as "XNAzymes" or aptamers, that have properties superior to their natural counterparts, such as enhanced stability against nuclease degradation. nih.govnih.gov For instance, researchers have used TdT (Terminal deoxynucleotidyl transferase) to synthesize 2'-modified XNA tails onto DNA strands, protecting them from degradation. nih.gov The synthesis of these novel polymers relies entirely on the availability of high-quality dTTP analogues (and their A, C, and G counterparts) and polymerases that can effectively use them to build new genetic materials. nih.govnih.govnih.gov

Table 4: dTTP Analogues in the Synthesis of Xenonucleic Acids (XNAs)

| XNA Type | dTTP Analogue Used | Key Feature of XNA | Enzyme Requirement | Reference |

|---|---|---|---|---|

| 2'-Fluoroarabino Nucleic Acid (FANA) | 2'-Deoxy-2'-fluoroarabinosylthymine triphosphate (dFaraTTP) | Forms A-form duplexes, resistant to nucleases. | Evolved XNA polymerase (e.g., SFM5-7). | nih.gov |

| Threose Nucleic Acid (TNA) | α-L-Threofuranosyl thymine triphosphate | Resistant to nucleases, capable of base pairing with DNA and RNA. | Engineered XNA-compatible polymerases. | nih.gov |

| 2'-O-Methyl RNA (2'OMe) | 2'-O-Methyluridine triphosphate | Enhanced stability and binding affinity. | Terminal deoxynucleotidyl transferases (TdTs) and other engineered polymerases. | nih.gov |

| Hexitol Nucleic Acid (HNA) | Hexitol-thymine triphosphate | Six-carbon sugar backbone, forms stable duplexes. | Specialized polymerases capable of accepting hexitol-based nucleotides. | nih.gov |

Advanced Research Areas and Future Directions Involving Dttp

Role of dTTP in Viral Replication Mechanisms (e.g., reverse transcriptases)

Thymidine (B127349) 5'-triphosphate is an essential natural substrate for the replication of many viruses, particularly retroviruses like the human immunodeficiency virus (HIV). The viral enzyme reverse transcriptase (RT) utilizes host cell dNTPs, including dTTP, to convert the viral RNA genome into a double-stranded DNA copy, which is then integrated into the host genome. nih.gov The efficiency and fidelity of this process are highly dependent on the interactions between the RT enzyme and the dNTP substrates.

HIV-1 RT has evolved to function effectively in the low-dNTP environments of non-dividing cells like macrophages, showing a high binding affinity for incoming nucleotides compared to other retroviral RTs. mdpi.comacs.org The interaction between HIV-1 RT and dTTP has been a major focus of structural and kinetic studies aimed at developing antiviral therapies. acs.org For example, the active site residue Q151 in HIV-1 RT directly interacts with the 3'-hydroxyl group of the incoming dTTP, an interaction crucial for binding affinity. acs.org

This fundamental role has made dTTP a template for designing therapeutic nucleoside analogs that act as chain terminators. These drugs, such as 3'-azido-3'-deoxythymidine (AZT, Zidovudine) and 2',3'-didehydro-2',3'-dideoxythymidine (d4T), are phosphorylated in the host cell to their triphosphate forms (AZTTP and d4TTP). nih.gov They compete with the natural dTTP for incorporation by RT. Once incorporated, they terminate DNA chain elongation because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond. nih.govbiorxiv.org Pre-steady-state kinetic analyses have revealed that d4TTP is incorporated by HIV-1 RT with an efficiency nearly identical to that of the natural substrate dTTP, providing a mechanistic basis for its potent inhibition of viral replication. nih.gov

Research into DNA Hypermodifications in Phage Genomes

A fascinating area of virology involves bacteriophages (phages) that have evolved to chemically modify their genomic DNA, a strategy primarily aimed at evading the host bacteria's defense systems, such as restriction-modification enzymes. nih.govoup.com In some of these phages, thymidine is completely or partially replaced by "hypermodified" bases. oup.combohrium.com

This process requires a radical reprogramming of nucleotide metabolism within the infected host cell. Phages like ΦW-14 and SP10 encode a suite of enzymes that actively deplete the host's dTTP pool. nih.govoup.comnih.gov For instance, they produce enzymes like dTTPase and dTMPase to eliminate thymidine nucleotides. oup.com Simultaneously, they synthesize a modified precursor, 5-hydroxymethyl-2'-deoxyuridine (B45661) triphosphate (5-hmdUTP), from dUMP using a virally encoded thymidylate synthase homolog. nih.govoup.com The phage's own DNA polymerase then incorporates this modified nucleotide into the new phage DNA instead of thymidine. oup.com

Following replication, the 5-hydroxymethyluracil (B14597) (5-hmdU) in the phage DNA undergoes further, post-replicative modifications. nih.govbohrium.com These can involve the enzymatic attachment of complex chemical groups, such as amino acids or putrescine, creating highly complex, hypermodified bases. bohrium.comnih.gov These modifications likely function by creating steric hindrance that prevents host defense nucleases from recognizing and cleaving the phage DNA. nih.govoup.com This research highlights a remarkable evolutionary arms race between phages and their hosts, centered on the control and chemical identity of DNA building blocks like dTTP.

Computational Modeling of dTTP-Enzyme Interactions

Computational modeling has become an indispensable tool for understanding the complex and dynamic interactions between substrates like dTTP and their target enzymes at an atomic level. drugtargetreview.comnih.gov Techniques such as molecular dynamics (MD) simulations and molecular docking allow researchers to visualize and analyze the binding process, transition states, and the catalytic mechanism with a level of detail that is often difficult to achieve through experimental methods alone. nih.govmdpi.com

For example, MD simulations have been used to study the substrate selectivity of human terminal deoxynucleotidyl transferase (TdT), an enzyme that shows a preference for certain dNTPs (dGTP > dTTP ≈ dATP > dCTP). nih.gov These models revealed that the formation of stable hydrogen bonds between the nitrogenous base of the dNTP and specific amino acid residues within the enzyme's active site is crucial for this selectivity. nih.gov By simulating mutations in these key residues, researchers can predict how changes in the enzyme's structure might alter its affinity for dTTP and other nucleotides, which is valuable for protein engineering applications. nih.gov

Similarly, computational approaches are used to model how antiviral nucleotide analogs interact with viral polymerases compared to natural substrates like dTTP. acs.org These models can help explain the mechanisms of drug resistance and guide the design of new, more effective inhibitors. mdpi.com The ultimate goal of this research is to predict the specificity and interaction dynamics for any given compound from its chemical structure, thereby accelerating the discovery and development of new therapeutics. nih.gov

Application of dTTP in Synthetic Biology Constructs

In the field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, dTTP is a fundamental raw material. As one of the four essential building blocks of DNA, it is integral to the de novo synthesis of genes, genetic circuits, and entire genomes. twistbioscience.com Companies specializing in DNA synthesis utilize vast quantities of dNTPs, including dTTP, in high-throughput platforms that can construct custom DNA sequences with high precision. twistbioscience.com

A significant application that leverages dTTP is the creation of DNA-Encoded Libraries (DELs). DEL technology merges combinatorial chemistry with DNA-based encoding to generate and screen massive libraries of small molecules for drug discovery. acs.org In this process, a unique DNA "barcode" is attached to each chemical compound in the library. The synthesis of these DNA barcodes relies on the sequential addition of nucleotides, making dTTP an essential reagent. The entire library can then be screened against a protein target, and the DNA barcodes of the molecules that bind can be amplified and sequenced to identify the successful "hits." This technology's cost-effectiveness and high throughput are transforming lead identification in pharmacology. acs.org

While dTTP is a basic component, its purity and reliable supply are critical for the accuracy of synthetic constructs. Errors in incorporation during synthesis can lead to flawed genetic circuits or non-functional library members. Therefore, the quality of dTTP and other dNTPs is a crucial parameter for the success of these advanced synthetic biology applications.

New Methodologies for dTTP Detection and Quantification (e.g., LC-MS)

Accurately measuring the concentration of intracellular dNTPs is essential for studying the cellular states described above, including nucleotide imbalance and viral replication. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful, sensitive, and rapid technique for the direct quantification of dTTP and other dNTPs from cell and tissue extracts. uw.edursc.org

Traditional methods for dNTP measurement were often laborious and less sensitive. Modern LC-MS/MS methods offer significant advantages. uw.edunih.gov For instance, a validated method using a porous graphitic carbon chromatography column can separate and quantify all major dNTPs in a single run time of just 10 minutes. uw.edu These methods demonstrate excellent linearity and can achieve a lower limit of quantification in the femtomole (fmol) range, allowing for analysis of very small sample sizes. uw.eduresearchgate.net

To enhance the sensitivity of detection by mass spectrometry, especially for highly polar, charged molecules like dNTPs, specialized ion-pair reagents such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) are often used in the mobile phase. researchgate.net These reagents can increase the signal intensity by up to 50-fold compared to older reagents. researchgate.net The development of these robust and high-throughput LC-MS/MS methods is critical for advancing research in cancer biology, virology, and metabolic studies, where precise dNTP levels are a key indicator of cellular activity and health. researchgate.netacs.org

Interactive Table: Performance of a Rapid LC-MS/MS Method for dNTP Quantification

This table summarizes the performance characteristics of a validated HPLC-MS/MS method for quantifying dNTPs, including dTTP. uw.edu

| Parameter | Value | Significance |

| Run Time | 10 minutes | Enables high-throughput analysis of samples. |

| Linear Range | 62.5 to 2500 fmol | Covers a wide range of physiological concentrations. |

| Linearity (r²) | > 0.99 | Indicates excellent correlation between concentration and signal. |

| Lower Limit of Quantification (LLOQ) | < 25% CV | Demonstrates high precision even at very low concentrations. |

| Intra-day Accuracy (at LLOQ) | within 22% | High reliability of measurements performed on the same day. |

| Inter-day Accuracy (at LLOQ) | within 12% | High reproducibility of measurements across different days. |

Data sourced from Olafsson et al., Journal of Chromatography B, 2017. uw.edu

常见问题

Q. What are the primary applications of dTTP in molecular biology research?

dTTP is a critical substrate for DNA polymerases in PCR, DNA sequencing, cDNA synthesis, and molecular cloning. It is incorporated into nascent DNA strands during replication and amplification. For example, in RT-PCR, dTTP is part of the dNTP mix required for reverse transcription and amplification . It is also used in chemically defined diets for Drosophila melanogaster to study developmental biology .

Q. How should dTTP solutions be prepared and stored to maintain stability?

dTTP solutions (e.g., 100 mM in H₂O) should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (infrequent use), maintain at -70°C; for weekly use, store at -20°C. Stability is enhanced by buffering at pH 7.0–7.5 and avoiding temperature fluctuations. Purity should be validated via HPLC (>99.8%) and spectrophotometric ratios (A₂₆₀/A₂₈₀ ≈ 0.67 ± 0.03) .

Q. What role does dTTP play in Drosophila melanogaster dietary studies?

dTTP is included in heat-sensitive, chemically defined diets to support larval development and adult survival. Its incorporation ensures DNA synthesis is not limited, enabling studies on nutrient-dependent growth and metabolism .

Advanced Research Questions

Q. How can researchers ensure the absence of nuclease contamination in dTTP preparations?

Contamination by DNase/RNase is tested by incubating dTTP with radiolabeled DNA/RNA substrates and monitoring degradation via gel electrophoresis or autoradiography. Commercial batches certified for use with Sequenase or Taq DNA polymerase are pre-screened for nuclease activity .

Q. What methodologies are used to study dTTP interactions with enzymes like SAMHD1?

Enzyme-coupled assays, such as the malachite green method, detect inorganic phosphate release during dTTP hydrolysis. SAMHD1 activity is monitored with GTP as an allosteric activator, and reactions are optimized using recombinant proteins and pyrophosphatases to amplify signal detection .

Q. How does dTTP purity impact DNA synthesis fidelity in PCR?

Impurities (e.g., deoxynucleoside diphosphates) increase misincorporation rates. High-purity dTTP (>99.8% HPLC) minimizes errors, especially in high-fidelity PCR with enzymes like Pfu polymerase. Batch validation with kinetic assays (e.g., chain termination monitoring) is recommended .

Q. How can isotopic labeling (e.g., ³²P or ³H) of dTTP track DNA synthesis in real time?

Radiolabeled dTTP (e.g., thymidine 5’-[α-³²P] triphosphate) is incorporated into DNA during replication, enabling quantification via scintillation counting or autoradiography. This is critical for studying replication kinetics or DNA repair mechanisms .

Q. What experimental designs mitigate dNTP pool imbalance in long-range PCR using dTTP?

Optimize dTTP concentration (typically 200–500 µM) relative to other dNTPs to prevent premature termination. Use proofreading polymerases and supplement with betaine or DMSO to stabilize GC-rich templates. Validate amplification efficiency with agarose gel electrophoresis and sequencing .

Methodological Notes

- Quality Control : Validate dTTP batches using UV spectrophotometry (A₂₅₀/A₂₆₀ ≈ 1.15 ± 0.03) and enzymatic assays with DNA polymerases .

- Troubleshooting : If PCR yields are low, test dTTP integrity via HPLC or compare with freshly prepared standards. Contaminating pyrophosphates can inhibit reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。